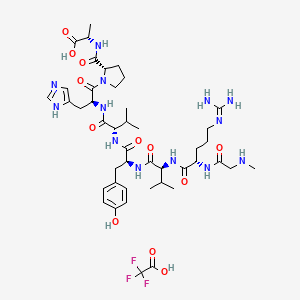

Saralasin (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

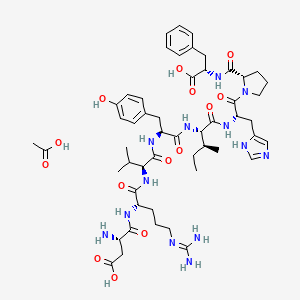

Elle fonctionne comme un antagoniste compétitif des récepteurs de l'angiotensine II avec une valeur de Ki de 0,32 nM pour 74 % de ses sites de liaison, tout en présentant une activité agoniste partielle . La saralasine (TFA) est principalement utilisée dans la recherche scientifique relative à l'hypertension et aux maladies cardiovasculaires .

Mécanisme D'action

Méthodes De Préparation

La saralasine (TFA) est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction spécifiques comprennent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques . Une fois la synthèse terminée, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

La saralasine (TFA) subit diverses réactions chimiques, notamment :

Oxydation : La saralasine (TFA) peut être oxydée pour former des liaisons disulfure entre les résidus cystéine, ce qui peut affecter son activité biologique.

Réduction : Les réactions de réduction peuvent briser les liaisons disulfure, entraînant des modifications de la conformation et de l'activité du peptide.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol (DTT). Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La saralasine (TFA) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Employé dans la recherche sur les récepteurs de l'angiotensine II et leur rôle dans les processus physiologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de l'hypertension et des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et outils de diagnostic à base de peptides

Mécanisme d'action

La saralasine (TFA) exerce ses effets en se liant de manière compétitive aux récepteurs de l'angiotensine II, bloquant ainsi l'action de l'angiotensine II. Cela entraîne une diminution de la vasoconstriction et de la tension artérielle. Les cibles moléculaires de la saralasine (TFA) comprennent les récepteurs AT1 et AT2, qui sont impliqués dans la régulation de la tension artérielle et de l'équilibre hydrique .

Applications De Recherche Scientifique

Saralasin (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study peptide synthesis and modification techniques.

Biology: Employed in research on angiotensin II receptors and their role in physiological processes.

Medicine: Investigated for its potential therapeutic effects in treating hypertension and cardiovascular diseases.

Industry: Utilized in the development of new peptide-based drugs and diagnostic tools

Comparaison Avec Des Composés Similaires

La saralasine (TFA) est unique par rapport aux autres antagonistes des récepteurs de l'angiotensine II en raison de son activité agoniste partielle. Des composés similaires comprennent :

Losartan : Un antagoniste sélectif du récepteur AT1 sans activité agoniste.

Valsartan : Un autre antagoniste sélectif du récepteur AT1 utilisé dans le traitement de l'hypertension.

Candesartan : Une prodrogue qui est convertie en sa forme active dans l'organisme et agit comme un antagoniste du récepteur AT1

La saralasine (TFA) se distingue par sa capacité à activer partiellement les récepteurs de l'angiotensine II tout en bloquant leur action, ce qui en fait un outil précieux dans la recherche .

Propriétés

IUPAC Name |

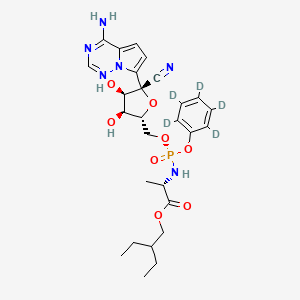

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJJUBUOJZCFIK-LYHTUURTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66F3N13O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(8S,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione](/img/structure/B8117499.png)

![3-[[(8R,9R)-6'-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione](/img/structure/B8117502.png)

![6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene](/img/structure/B8117509.png)

![1-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1S)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B8117514.png)

![(S)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B8117517.png)

![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]ureido]cinchonan](/img/structure/B8117541.png)

![4-[(~{Z})-1-cyano-2-[4-[2-(dimethylamino)ethyl-methyl-amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B8117591.png)